![molecular formula C20H24N2O4S B2858877 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-65-8](/img/structure/B2858877.png)
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosensitizer Applications in Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), particularly for cancer treatment. The synthesis of zinc phthalocyanine substituted with benzenesulfonamide groups has shown promising results. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are essential for effective cancer treatment through this mechanism (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis and Contaminant Extraction
In environmental sciences, benzenesulfonamide derivatives are utilized in analytical methods for the extraction and determination of emerging contaminants from soil samples. A novel low-pressurized microwave-assisted extraction method has been developed to extract benzotriazole, benzothiazole, and benzenesulfonamide compounds efficiently, highlighting their ubiquity as industrial and household pollutants (Speltini et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of novel benzenesulfonamide derivatives with potential antimicrobial and antifungal activities has been a focus of pharmaceutical research. Some compounds have shown significant activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents. This includes compounds that have been synthesized to explore their bioactivity, further emphasizing the chemical versatility and potential therapeutic applications of benzenesulfonamides (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition for Drug Development
Benzenesulfonamide derivatives have been studied for their inhibitory effects on various enzymes, including carbonic anhydrases. These studies are crucial for drug development, particularly in identifying new therapeutic targets for diseases like glaucoma and neuropathic pain. The detailed analysis of these compounds' inhibitory capacities can lead to the development of more effective drugs with fewer side effects (Altug et al., 2017).
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXXQIYNWVKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

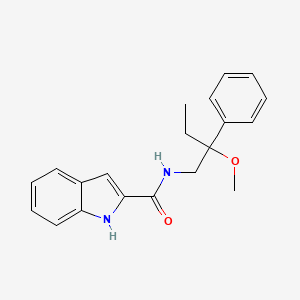
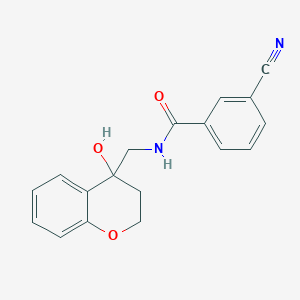
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)

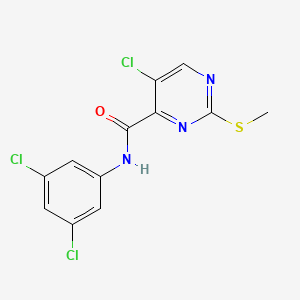
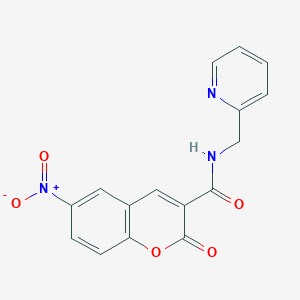

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)
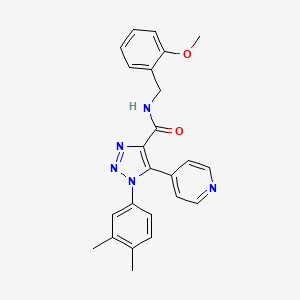
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)
